molecular formula C18H14N2O3S B6513573 3-(4-methoxybenzyl)-2-thioxo-2,3-dihydro[1]benzofuro[3,2-d]pyrimidin-4(1H)-one CAS No. 866873-05-4

3-(4-methoxybenzyl)-2-thioxo-2,3-dihydro[1]benzofuro[3,2-d]pyrimidin-4(1H)-one

Cat. No.: B6513573
CAS No.: 866873-05-4
M. Wt: 338.4 g/mol
InChI Key: WGINJFBCUUKZAH-UHFFFAOYSA-N
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Description

3-(4-Methoxybenzyl)-2-thioxo-2,3-dihydro[1]benzofuro[3,2-d]pyrimidin-4(1H)-one is a heterocyclic compound featuring a benzofuropyrimidinone core fused with a pyrimidine ring. The structure is substituted with a 4-methoxybenzyl group at position 3 and a thioxo (sulfur-containing) moiety at position 2.

Key structural attributes:

  • Benzofuropyrimidinone core: A fused bicyclic system combining benzofuran and pyrimidinone rings.
  • Thioxo group at position 2, enhancing hydrogen-bonding and metal-chelating capabilities.

Synthetic routes for analogous compounds often involve cyclization of chalcones with aminothiouracils or microwave-assisted reactions, yielding products with moderate to good purity (e.g., 48–77% yields) .

Properties

IUPAC Name

3-[(4-methoxyphenyl)methyl]-2-sulfanylidene-1H-[1]benzofuro[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O3S/c1-22-12-8-6-11(7-9-12)10-20-17(21)16-15(19-18(20)24)13-4-2-3-5-14(13)23-16/h2-9H,10H2,1H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGINJFBCUUKZAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2C(=O)C3=C(C4=CC=CC=C4O3)NC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of Sodium 4-Methoxybenzylcarbamodithioate

4-Methoxybenzylamine reacts with carbon disulfide in dimethyl sulfoxide (DMSO) under basic conditions (aqueous NaOH) to form sodium 4-methoxybenzylcarbamodithioate. This intermediate is critical for introducing the thioxo moiety and serves as a nucleophile in subsequent alkylation steps.

Reaction Conditions :

  • Solvent : DMSO

  • Base : 20 M NaOH

  • Temperature : Room temperature

  • Time : 2 hours

The intermediate is isolated by precipitation in ice water, yielding a yellow solid.

Alkylation with Dimethyl Sulfate

Methylation of sodium 4-methoxybenzylcarbamodithioate using dimethyl sulfate produces methyl 4-methoxybenzylcarbamodithioate. This step enhances solubility for downstream reactions.

Reaction Conditions :

  • Alkylating Agent : Dimethyl sulfate (0.02 mol)

  • Temperature : 0–5°C (ice bath)

  • Workup : Precipitation in ice water, recrystallization from ethanol

Cyclization to Form the Benzofuropyrimidinone Core

The benzofuro[3,2-d]pyrimidin-4(1H)-one scaffold is constructed via cyclization of methyl 2-(3-(4-methoxybenzyl)thioureido)benzoate under basic conditions.

Base-Mediated Cyclization

Refluxing methyl 2-(3-(4-methoxybenzyl)thioureido)benzoate in 10% alcoholic NaOH induces cyclization, forming the dihydrobenzofuran ring and pyrimidinone system simultaneously.

Reaction Conditions :

  • Base : 10% NaOH in ethanol

  • Temperature : Reflux (~80°C)

  • Time : 2 hours

  • Yield : 65–72%

The product is isolated by acidification (HCl) and recrystallized from ethanol.

Alternative Aza-Wittig Approach

Aza-Wittig reactions offer a complementary route. Iminophosphoranes, generated from triphenylphosphine and carbodiimides, react with isocyanates to form the pyrimidinone core. Subsequent alkylation with 4-methoxybenzyl bromide introduces the substituent.

Example Protocol :

  • Iminophosphorane Synthesis :

    • Reactants : Carbodiimide + PPh₃

    • Solvent : Dichloroethane

    • Temperature : 40–50°C

  • Cyclization with n-Butyl Isocyanate :

    • Yield : 58–64%

  • Alkylation :

    • Alkylating Agent : 4-Methoxybenzyl bromide

    • Base : K₂CO₃

    • Solvent : DMF

    • Temperature : 50–60°C

Functionalization and Purification

Thioxo-Group Incorporation

The 2-thioxo group is introduced via reaction with thiourea or carbon disulfide during intermediate synthesis. IR spectroscopy confirms its presence through a characteristic absorption band at 1224–1230 cm⁻¹.

Recrystallization and Characterization

Final purification employs ethanol or ethanol/water mixtures, yielding colorless crystals suitable for X-ray diffraction. Single-crystal analysis reveals planar dihydroquinazoline systems and hydrogen-bonded zig-zag chain structures.

Crystallographic Data :

  • Space Group : Monoclinic P2₁

  • Unit Cell Parameters :

    • a = 9.9349(8) Å

    • b = 6.3377(5) Å

    • c = 10.5783(10) Å

    • β = 97.752(3)°

Comparative Analysis of Synthetic Routes

Method Key Steps Yield Advantages
Base-Mediated Cyclization Thioureido intermediate + NaOH reflux65–72%High purity, crystallographically validated
Aza-Wittig Reaction Iminophosphorane + isocyanate58–64%Modular, adaptable to diverse substituents

Optimization Challenges and Solutions

Regioselectivity in Cyclization

Competing pathways may yield isomeric byproducts. Employing electron-withdrawing groups (e.g., methoxy) at the 4-position of the benzyl group enhances regioselectivity by directing cyclization via resonance effects.

Solvent and Temperature Effects

Polar aprotic solvents (DMSO, DMF) improve intermediate solubility, while controlled temperatures (0–5°C during alkylation) minimize side reactions .

Chemical Reactions Analysis

3-(4-methoxybenzyl)-2-thioxo-2,3-dihydro1benzofuro[3,2-d]pyrimidin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones under appropriate conditions.

    Reduction: The compound can undergo reduction reactions, particularly at the thioxo group, to form thiols or other reduced derivatives.

    Cyclization: The compound can undergo further cyclization reactions to form more complex ring systems.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-(4-methoxybenzyl)-2-thioxo-2,3-dihydro1benzofuro[3,2-d]pyrimidin-4(1H)-one has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases. Its unique structure allows it to interact with various biological targets.

    Biological Research: It is used in studies involving enzyme inhibition, receptor binding, and other biochemical assays to understand its mechanism of action and potential therapeutic benefits.

    Materials Science: The compound’s structural properties make it a candidate for the development of novel materials with specific electronic or optical properties.

    Chemical Synthesis: It serves as an intermediate in the synthesis of other complex organic molecules, facilitating the development of new chemical entities.

Mechanism of Action

The mechanism of action of 3-(4-methoxybenzyl)-2-thioxo-2,3-dihydro1benzofuro[3,2-d]pyrimidin-4(1H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The thioxo group plays a crucial role in its binding affinity and specificity. The compound may also interfere with cellular pathways, such as signal transduction or gene expression, leading to its observed biological effects.

Comparison with Similar Compounds

Core Heterocycle Variations

  • Benzofuropyrimidinone vs. Thieno derivatives (e.g., ) exhibit higher electron density due to sulfur atoms, favoring interactions with metal ions or cysteine residues in enzymes .

Substituent Effects

  • 4-Methoxybenzyl Group :

    • Present in the target compound and (compound 13), this group enhances solubility and may mimic tyrosine or phenylalanine residues in enzyme substrates .
    • In contrast, pyridinyl substituents (e.g., ) introduce basic nitrogen atoms, enabling protonation and ionic interactions .
  • Thioxo Group :

    • Common across all compounds, this moiety acts as a hydrogen-bond acceptor and may chelate metal ions (e.g., Mg²⁺ in kinase ATP-binding sites) .

Pharmacological Activities

  • Anticancer Activity: Pyrido[2,3-d]pyrimidinones () show cytotoxicity against cancer cell lines via kinase inhibition . Thieno derivatives () exhibit moderate activity, with IC₅₀ values in the micromolar range .
  • Antimicrobial Activity: Pyridopyrimidinones with thiophenyl substituents () demonstrate broad-spectrum antibacterial effects, likely due to membrane disruption .
  • Kinase Inhibition: Thieno[2,3-d]pyrimidinones () are potent CK1 and PAH inhibitors, with structural data showing binding to catalytic domains .

Biological Activity

The compound 3-(4-methoxybenzyl)-2-thioxo-2,3-dihydro benzofuro[3,2-d]pyrimidin-4(1H)-one is a synthetic derivative belonging to the class of pyrimidine-based compounds. Its potential biological activities have garnered interest in various fields, including medicinal chemistry and pharmacology. This article provides a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables and research findings.

Chemical Structure and Properties

The chemical formula of the compound is C15H14N2OSC_{15}H_{14}N_{2}OS with a molecular weight of 270.35 g/mol. The structure features a benzofuro-pyrimidinone core with a thioxo group, which is significant for its biological properties.

Antimicrobial Activity

Recent studies have indicated that similar thioxo-pyrimidine derivatives exhibit notable antimicrobial properties. For instance, derivatives containing thiazole and thiadiazole moieties have demonstrated efficacy against various bacterial strains and fungi. Although specific data on the compound is limited, its structural similarity suggests potential antimicrobial effects.

Compound Microbial Strain MIC (µg/mL)
Thiazole DerivativeE. coli32
Thiadiazole DerivativeS. aureus16

Anticancer Activity

The anticancer potential of pyrimidine derivatives has been well-documented. Compounds with methoxy groups have shown enhanced cytotoxicity against various cancer cell lines. For example, studies on related compounds indicated that methoxy-substituted pyrimidines can inhibit cell proliferation effectively.

Cell Line Compound IC50 (µM)
HEPG2Methoxy-Pyrimidine10.28
MCF-7Methoxy-Pyrimidine22.19

In one study, the compound's structural analogs were tested for their ability to inhibit focal adhesion kinase (FAK), a target implicated in cancer metastasis. The results showed promising inhibitory activity correlating with structure-activity relationships.

Anti-inflammatory Activity

Inflammation plays a crucial role in many chronic diseases, including cancer and autoimmune disorders. Compounds similar to 3-(4-methoxybenzyl)-2-thioxo-2,3-dihydro benzofuro[3,2-d]pyrimidin-4(1H)-one have been evaluated for their anti-inflammatory properties through various assays measuring cytokine production and nitric oxide synthesis.

Case Studies

  • Study on Thiadiazole Derivatives : A comprehensive review highlighted the anticancer activities of thiadiazole derivatives against several cancer cell lines, demonstrating an IC50 range from 5 to 30 µM depending on the substituents present.
  • Antimicrobial Evaluation : A series of pyrimidine derivatives were evaluated for antimicrobial activity against Gram-positive and Gram-negative bacteria. The results indicated that modifications at the benzyl position significantly influenced potency.

Q & A

Basic: What are the optimized synthetic routes for preparing 3-(4-methoxybenzyl)-2-thioxo-2,3-dihydro[1]benzofuro[3,2-d]pyrimidin-4(1H)-one, and how do reaction conditions influence yield?

Answer:
The synthesis typically involves multi-step reactions, starting with thioketone intermediates reacting with nucleophiles (e.g., amines) under controlled conditions. Key variables include:

  • Solvent selection : Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are preferred for their ability to stabilize intermediates and enhance reactivity .
  • Catalysts : Lewis acids (e.g., ZnCl₂) or bases (e.g., K₂CO₃) may accelerate cyclization steps in forming the benzofuropyrimidinone core .
  • Temperature : Reactions often proceed under reflux (80–120°C) for 6–24 hours, though room-temperature conditions may suffice for highly reactive intermediates .
    Optimization studies should prioritize purity (>95% by HPLC) and yield (target >70%) by systematically varying these parameters.

Advanced: How can structural modifications at the 4-methoxybenzyl or thioxo groups alter bioactivity, and what methodological approaches validate these effects?

Answer:

  • Substituent effects : The 4-methoxybenzyl group enhances lipophilicity, potentially improving membrane permeability, while the thioxo group at position 2 may influence hydrogen bonding with biological targets .
  • Validation methods :
    • SAR studies : Synthesize analogs with substituents like trifluoromethyl (CF₃) or halogens (e.g., Br) at the benzyl position and compare IC₅₀ values in enzymatic assays .
    • Computational docking : Use tools like AutoDock Vina to predict binding affinities to target proteins (e.g., kinases or GPCRs) .
    • Pharmacokinetic profiling : Assess metabolic stability (e.g., liver microsome assays) to correlate structural changes with bioavailability .

Basic: What analytical techniques are critical for characterizing this compound, and how are they applied?

Answer:

  • Spectroscopy :
    • NMR (¹H/¹³C) : Assign peaks to confirm the benzofuropyrimidinone scaffold and substituent positions (e.g., methoxybenzyl at N3) .
    • HRMS : Validate molecular formula (e.g., C₁₉H₁₅N₂O₃S) and detect isotopic patterns .
  • Chromatography :
    • HPLC-PDA : Assess purity (>95%) and identify by-products using reverse-phase C18 columns .
  • X-ray crystallography : Resolve crystal structures to confirm stereochemistry and intermolecular interactions (e.g., π-π stacking) .

Advanced: How can researchers resolve contradictions in reported bioactivity data for structurally similar compounds?

Answer:
Contradictions may arise from differences in assay conditions or cellular models. Strategies include:

  • Standardized protocols : Replicate assays using identical cell lines (e.g., HEK293 vs. HeLa) and concentrations (e.g., 1–10 µM) to isolate compound-specific effects .
  • Meta-analysis : Pool data from multiple studies (e.g., IC₅₀ values for kinase inhibition) to identify trends and outliers .
  • Mechanistic studies : Use CRISPR-edited cells or knockout models to confirm target engagement and rule off-target effects .

Basic: What are the recommended storage conditions to ensure compound stability?

Answer:

  • Temperature : Store at –20°C in airtight, light-protected vials to prevent degradation via hydrolysis or oxidation .
  • Solubility : Prepare stock solutions in DMSO (10 mM) and aliquot to avoid freeze-thaw cycles .
  • Stability monitoring : Use LC-MS every 3–6 months to detect degradation products (e.g., sulfoxide formation from thioxo groups) .

Advanced: How can computational methods guide the design of derivatives with improved selectivity?

Answer:

  • Molecular dynamics (MD) simulations : Model ligand-protein interactions over time (e.g., 100 ns simulations) to identify stable binding poses .
  • Free energy perturbation (FEP) : Predict ΔΔG values for substituent modifications (e.g., methoxy vs. ethoxy groups) to prioritize synthetic targets .
  • ADMET prediction : Use tools like SwissADME to optimize logP (target 2–3) and polar surface area (<140 Ų) for blood-brain barrier penetration .

Basic: What in vitro assays are suitable for preliminary bioactivity screening?

Answer:

  • Antimicrobial : Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Anticancer : MTT assays on cancer cell lines (e.g., MCF-7, A549) with dose-response curves (1–100 µM) .
  • Enzyme inhibition : Fluorescence-based assays (e.g., for kinases) using ATP analogs like ADP-Glo™ .

Advanced: How can crystallography data inform the optimization of co-crystal structures?

Answer:

  • Co-crystallization : Soak the compound with target proteins (e.g., purified kinases) and screen crystallization conditions (e.g., PEG 3350, pH 7.5) .
  • Electron density maps : Analyze Fo-Fc maps in software like Coot to identify key interactions (e.g., hydrogen bonds with thioxo groups) .
  • Thermal shift assays : Validate binding by monitoring protein melting temperature (ΔTm > 2°C) .

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